molecular formula C14H14ClN3O B2821584 (E)-N-(3-chlorophenyl)-2-cyano-3-pyrrolidin-1-ylprop-2-enamide CAS No. 64373-02-0

(E)-N-(3-chlorophenyl)-2-cyano-3-pyrrolidin-1-ylprop-2-enamide

Cat. No. B2821584
CAS RN: 64373-02-0
M. Wt: 275.74
InChI Key: ZDIBSKHGDOFYBB-ZHACJKMWSA-N
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Description

(E)-N-(3-chlorophenyl)-2-cyano-3-pyrrolidin-1-ylprop-2-enamide, also known as CCP, is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. CCP is a member of the enamide family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of (E)-N-(3-chlorophenyl)-2-cyano-3-pyrrolidin-1-ylprop-2-enamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (E)-N-(3-chlorophenyl)-2-cyano-3-pyrrolidin-1-ylprop-2-enamide has been shown to inhibit the activity of several kinases, which are involved in cell signaling and regulation. It has also been found to inhibit the activity of enzymes involved in the biosynthesis of various molecules, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
(E)-N-(3-chlorophenyl)-2-cyano-3-pyrrolidin-1-ylprop-2-enamide has been found to have a variety of biochemical and physiological effects. In cell culture studies, (E)-N-(3-chlorophenyl)-2-cyano-3-pyrrolidin-1-ylprop-2-enamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit cell proliferation and migration. In animal studies, (E)-N-(3-chlorophenyl)-2-cyano-3-pyrrolidin-1-ylprop-2-enamide has been shown to have anti-inflammatory and analgesic effects, as well as effects on glucose metabolism.

Advantages and Limitations for Lab Experiments

(E)-N-(3-chlorophenyl)-2-cyano-3-pyrrolidin-1-ylprop-2-enamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been found to have low toxicity in animal studies. However, (E)-N-(3-chlorophenyl)-2-cyano-3-pyrrolidin-1-ylprop-2-enamide has some limitations for use in lab experiments. It is a highly reactive compound that can undergo chemical transformations in the presence of certain reagents. In addition, (E)-N-(3-chlorophenyl)-2-cyano-3-pyrrolidin-1-ylprop-2-enamide has poor solubility in water, which can limit its use in certain assays.

Future Directions

There are several future directions for research on (E)-N-(3-chlorophenyl)-2-cyano-3-pyrrolidin-1-ylprop-2-enamide. One area of research is the development of (E)-N-(3-chlorophenyl)-2-cyano-3-pyrrolidin-1-ylprop-2-enamide-based drugs for the treatment of cancer and other diseases. Another area of research is the elucidation of the mechanism of action of (E)-N-(3-chlorophenyl)-2-cyano-3-pyrrolidin-1-ylprop-2-enamide, which could lead to the development of new drugs that target the same pathways. In addition, research is ongoing to optimize the synthesis of (E)-N-(3-chlorophenyl)-2-cyano-3-pyrrolidin-1-ylprop-2-enamide and to improve its properties for use in lab experiments.

Synthesis Methods

The synthesis of (E)-N-(3-chlorophenyl)-2-cyano-3-pyrrolidin-1-ylprop-2-enamide involves the reaction of 3-chlorobenzaldehyde with pyrrolidine and malononitrile in the presence of a base. The resulting intermediate is then reacted with acrylonitrile to yield (E)-N-(3-chlorophenyl)-2-cyano-3-pyrrolidin-1-ylprop-2-enamide. The synthesis of (E)-N-(3-chlorophenyl)-2-cyano-3-pyrrolidin-1-ylprop-2-enamide has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

(E)-N-(3-chlorophenyl)-2-cyano-3-pyrrolidin-1-ylprop-2-enamide has been found to have potential applications in various fields of scientific research. One of the most promising areas of research for (E)-N-(3-chlorophenyl)-2-cyano-3-pyrrolidin-1-ylprop-2-enamide is in the development of new drugs. (E)-N-(3-chlorophenyl)-2-cyano-3-pyrrolidin-1-ylprop-2-enamide has been shown to have activity against a variety of cancer cell lines, and research is ongoing to develop (E)-N-(3-chlorophenyl)-2-cyano-3-pyrrolidin-1-ylprop-2-enamide-based drugs for the treatment of cancer. In addition, (E)-N-(3-chlorophenyl)-2-cyano-3-pyrrolidin-1-ylprop-2-enamide has been found to have activity against other diseases, such as diabetes, inflammation, and Alzheimer's disease.

properties

IUPAC Name

(E)-N-(3-chlorophenyl)-2-cyano-3-pyrrolidin-1-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c15-12-4-3-5-13(8-12)17-14(19)11(9-16)10-18-6-1-2-7-18/h3-5,8,10H,1-2,6-7H2,(H,17,19)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIBSKHGDOFYBB-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-chlorophenyl)-2-cyano-3-pyrrolidin-1-ylprop-2-enamide

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